2-(Difluoromethoxy)-5-nitrobenzoic acid
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Overview
Description
2-(Difluoromethoxy)-5-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-nitrobenzoic acid typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethylating agents under specific conditions. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The specific conditions and reagents used in industrial settings may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(Difluoromethoxy)-5-aminobenzoic acid, while nucleophilic substitution can lead to a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-5-nitrobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness
2-(Difluoromethoxy)-5-nitrobenzoic acid is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(difluoromethoxy)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO5/c9-8(10)16-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3,8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULOTZXMYXDVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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